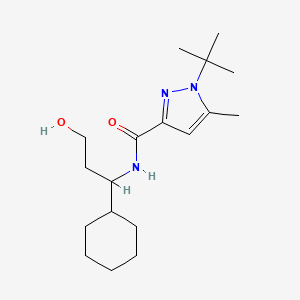
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a pyrazole derivative and has been synthesized using different methods.
Scientific Research Applications
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the areas where this compound has shown promising results is in the treatment of cancer. Studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been studied for its potential to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.
Future Directions
There are several future directions for research on 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide. One area of research could be to further elucidate the mechanism of action of the compound. Another area of research could be to explore the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, research could be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. The compound has shown anti-tumor activity and has been studied for its potential to modulate the immune response and reduce inflammation. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-cyclohexyl-3-hydroxypropanol with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This is followed by the reaction of the carbamate with 5-methylpyrazole-3-carboxylic acid to form the desired compound.
properties
IUPAC Name |
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-13-12-16(20-21(13)18(2,3)4)17(23)19-15(10-11-22)14-8-6-5-7-9-14/h12,14-15,22H,5-11H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEVDBRBVRCWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NC(CCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

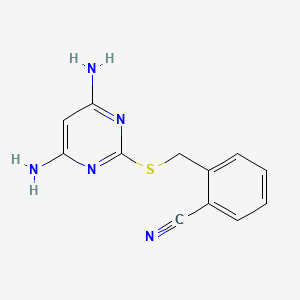

![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
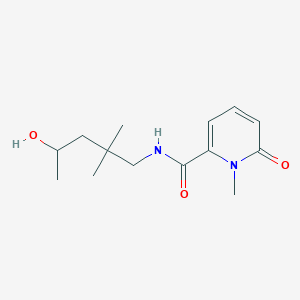
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
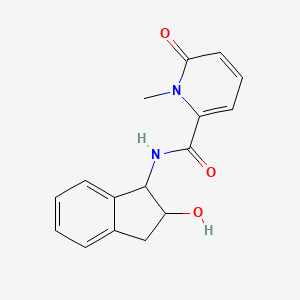
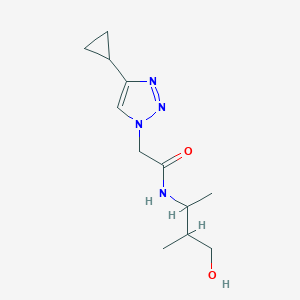
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)